REACTION_CXSMILES
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[CH3:1][O:2][C:3]1([C:13]([F:16])([F:15])[F:14])[CH2:12][CH2:11][C:6]2(OCC[O:7]2)[CH2:5][CH2:4]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O.O>[CH3:1][O:2][C:3]1([C:13]([F:14])([F:15])[F:16])[CH2:4][CH2:5][C:6](=[O:7])[CH2:11][CH2:12]1 |f:1.2|
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Name
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8-methoxy-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane
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Quantity
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11.8 g
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Type
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reactant
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Smiles
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COC1(CCC2(OCCO2)CC1)C(F)(F)F
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Name
|
|
Quantity
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236 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
|
1.5 g
|
Type
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reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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118 mL
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Type
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solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
1.2 L
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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the product was extracted with diethyl ether
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Type
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WASH
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Details
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The organic phase was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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DISTILLATION
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Details
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The resulting residue was distilled under reduced pressure (boiling point: 106-110° C. at 40 mbar)
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Name
|
|
Type
|
|
Smiles
|
COC1(CCC(CC1)=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |